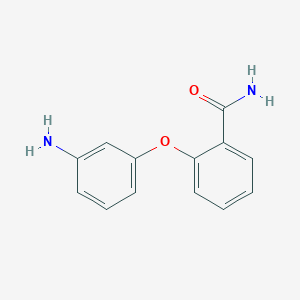

2-(3-Aminophenoxy)benzamide

Descripción general

Descripción

2-(3-Aminophenoxy)benzamide is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol It is characterized by the presence of an aminophenoxy group attached to a benzamide structure

Métodos De Preparación

The synthesis of 2-(3-Aminophenoxy)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid method provides high yields and is considered eco-friendly. Industrial production methods may vary, but they generally follow similar principles of condensation reactions under controlled conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

2-(3-Aminophenoxy)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenoxy group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding quinones, while reduction can lead to amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic synthesis, 2-(3-Aminophenoxy)benzamide serves as an intermediate for producing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Involving lithium aluminum hydride.

- Substitution reactions : Particularly at the aminophenoxy group with halogens or alkylating agents.

Biology

Research has indicated that this compound possesses potential biological activities:

- Antioxidant properties : Studies suggest it may help mitigate oxidative stress.

- Antibacterial effects : Preliminary investigations indicate its efficacy against certain bacterial strains.

Medicine

The therapeutic potential of this compound is being actively explored:

- Drug development : It is under investigation for its role in developing new pharmaceuticals targeting various diseases, including cancer and inflammatory conditions.

- Mechanism of action : The compound is believed to interact with specific enzymes or receptors, modulating their activity to elicit biological responses such as anti-inflammatory effects.

Industrial Applications

In industrial settings, this compound finds utility in:

- Polymer production : Its stability and reactivity make it suitable for synthesizing polymers and other industrial chemicals.

- Material science : The compound is being studied for potential applications in creating high-performance materials due to its mechanical strength and thermal resistance.

Case Studies

Several studies highlight the applications of this compound:

-

Antioxidant Activity Study

A study demonstrated that derivatives of this compound exhibited significant antioxidant activity when tested against common free radicals, suggesting potential use in dietary supplements or pharmaceuticals aimed at oxidative stress-related conditions. -

Antibacterial Efficacy Research

Investigations into the antibacterial properties revealed that this compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibacterial agents. -

Drug Development Pipeline

Ongoing research aims to evaluate the efficacy of this compound in preclinical models for inflammatory diseases, focusing on its mechanism of action involving specific receptor interactions.

Mecanismo De Acción

The mechanism of action of 2-(3-Aminophenoxy)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including anti-inflammatory and antimicrobial effects .

Comparación Con Compuestos Similares

2-(3-Aminophenoxy)benzamide can be compared with other benzamide derivatives, such as:

- 2,3-Dimethoxybenzamide

- 3-Acetoxy-2-methylbenzamide

These compounds share similar structural features but differ in their functional groups, which can significantly influence their chemical reactivity and biological activity . The unique aminophenoxy group in this compound distinguishes it from these analogs, potentially offering different and enhanced properties for various applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis

Actividad Biológica

2-(3-Aminophenoxy)benzamide, with the chemical formula CHNO, is a compound of particular interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features an amine and a phenoxy group attached to a benzamide structure. This configuration is crucial for its interaction with biological targets. The compound's solubility, lipophilicity, and molecular weight are essential parameters influencing its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 216.25 g/mol |

| Log P | 2.65 - 4.02 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : Studies have indicated that this compound can inhibit key enzymes involved in cancer progression, such as protein kinases. For instance, it has shown significant activity against the Bcr-Abl fusion protein implicated in chronic myeloid leukemia (CML) .

- Apoptosis Induction : It has been observed to modulate apoptotic pathways by inhibiting anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

Structure-Activity Relationships (SAR)

The effectiveness of this compound is influenced by its structural components:

- Substituent Variations : Changes in the substitution pattern on the phenyl ring significantly affect biological activity. For example, the introduction of halogen or alkyl groups can enhance potency against specific targets .

- Linker Flexibility : The use of flexible linkers in derivatives has been shown to improve binding affinity to target proteins by allowing better accommodation within active sites .

Case Studies and Research Findings

Several studies highlight the biological relevance of this compound:

- A study focused on derivatives of benzamides demonstrated that modifications led to enhanced inhibition of EGFR, with some compounds achieving over 90% inhibition at low concentrations .

- Long-term studies on P. falciparum indicated that certain derivatives did not induce resistance even at sub-lethal doses, underscoring their potential as antimalarial agents .

Propiedades

IUPAC Name |

2-(3-aminophenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,14H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSPVAFOIRLXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.